2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethanone
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Overview
Description
2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}ETHAN-1-ONE typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the spirocyclic structure, which requires precise control of reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Dichlorophen: An antimicrobial agent with a dichlorophenyl structure.
Uniqueness
2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}ETHAN-1-ONE is unique due to its spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties not found in simpler compounds like diclofenac or dichlorophen.
This detailed article provides a comprehensive overview of 2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]-1-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}ETHAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18Cl2N2O3S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-13-2-1-3-14(20)16(13)17-21-12(11-26-17)10-15(23)22-6-4-18(5-7-22)24-8-9-25-18/h1-3,11H,4-10H2 |
InChI Key |
CYSNDDQGNCQKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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